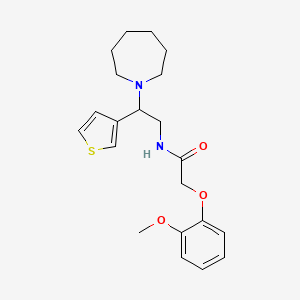

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-methoxyphenoxy)acetamide

Description

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-methoxyphenoxy)acetamide is a structurally complex acetamide derivative featuring:

- Azepane ring: A seven-membered cyclic amine, which may enhance bioavailability and binding affinity due to its conformational flexibility .

- Thiophen-3-yl group: A sulfur-containing heterocycle known for electronic properties relevant to medicinal chemistry.

- 2-Methoxyphenoxy acetamide moiety: A lipophilic substituent that could influence metabolic stability and solubility.

Properties

IUPAC Name |

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-2-(2-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O3S/c1-25-19-8-4-5-9-20(19)26-15-21(24)22-14-18(17-10-13-27-16-17)23-11-6-2-3-7-12-23/h4-5,8-10,13,16,18H,2-3,6-7,11-12,14-15H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSZBIWXMMWWKML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NCC(C2=CSC=C2)N3CCCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-methoxyphenoxy)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structural features:

| Property | Description |

|---|---|

| Molecular Formula | C21H28N2O3S |

| Molecular Weight | 388.52 g/mol |

| CAS Number | 946199-79-7 |

| IUPAC Name | This compound |

The presence of an azepane ring, thiophene moiety, and methoxyphenoxy group contributes to its unique pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Glycine Transporter Inhibition : Similar compounds have been shown to inhibit glycine transporter 1 (GlyT1), which is crucial for regulating glycine levels in the central nervous system (CNS). This inhibition may lead to increased glycine availability, potentially enhancing neurotransmission in excitatory pathways .

- Receptor Modulation : The compound may interact with neurotransmitter receptors, modulating their activity. Its structural features suggest potential interactions with serotonin and dopamine receptors, which could influence mood and behavior.

In Vitro Studies

In vitro studies have demonstrated that compounds with similar structures exhibit significant inhibitory effects on GlyT1. For instance, a study reported a derivative with an IC50 value of 37 nM against GlyT1, indicating potent inhibitory activity . Such findings suggest that this compound may possess comparable efficacy.

In Vivo Studies

Preliminary in vivo studies are necessary to evaluate the therapeutic potential of this compound. Animal models can be utilized to assess its effects on CNS-related disorders, such as anxiety and depression, where modulation of glycine levels may provide therapeutic benefits.

Case Studies

- Case Study on CNS Activity : A related compound was evaluated in a mouse model for its effects on anxiety-like behavior. The results indicated that GlyT1 inhibitors could reduce anxiety symptoms by enhancing glycinergic transmission in specific brain regions.

- Pharmacokinetics and Safety Profile : Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. These studies will help determine its safety profile and therapeutic window.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Azepane Ring : Cyclization reactions using appropriate precursors.

- Attachment of the Thiophene Ring : Cross-coupling reactions such as Suzuki or Stille coupling.

- Introduction of the Methoxyphenoxy Group : This can be achieved through sulfonation reactions followed by amide formation.

Comparison with Similar Compounds

Structural Analogues with Thiadiazole Cores ()

Compounds 5k, 5l, and 5m share the 2-methoxyphenoxy acetamide group but replace the azepane and thiophene with a 1,3,4-thiadiazole ring. Key differences include:

Insight : The thiadiazole analogs exhibit moderate-to-high yields (68–85%) and melting points (~135–140°C), suggesting that the target compound’s synthesis may face challenges due to its larger, more flexible structure .

Thiophen-3-yl Acetamide Derivatives ()

Monomer 1 () contains a thiophen-3-yl acetamide group linked to a quaternary ammonium chain:

- Synthesis: Achieved 93.89% yield via alkylation in methanol/diethyl ether .

- Key Difference: The quaternary ammonium group in monomer 1 enhances water solubility, whereas the target compound’s azepane and methoxyphenoxy groups may prioritize lipophilicity.

N-(2-(dimethylamino)ethyl)-2-(thiophen-3-yl)acetamide () shares the thiophen-3-yl acetamide motif but lacks the azepane and methoxyphenoxy substituents.

Bioactive N-Substituted Acetamides ()

Compounds 3a , 3b , and 3c () are N-[2-(4-methoxyphenyl)ethyl]acetamide derivatives with demonstrated hypoglycemic activity:

| Compound | Substituent | IC50 (µM) | Blood Sugar Reduction (%) |

|---|---|---|---|

| 3a | Naphthalen-1-yl | 69 | 25.1 (sucrose model) |

| 3c | Phenoxy | 74 | 24.6 (sucrose model) |

However, the azepane and thiophene groups may alter pharmacokinetics .

Thiazolidinone and Sulfonamide Analogs ()

- N-(3-chloro-4-methoxyphenyl)-2-(2-methoxy-N-thiophen-2-ylsulfonylanilino)acetamide () incorporates sulfonamide and chloro-methoxy groups, which may increase metabolic stability compared to the target compound’s azepane-thiophene system .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.